molecular formula C15H15N3O B13855677 5-Methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole

5-Methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole

Cat. No.: B13855677
M. Wt: 253.30 g/mol
InChI Key: HUMQBUAIWWAUDU-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole is a benzimidazole derivative known for its diverse applications in medicinal chemistry. Benzimidazole compounds are recognized for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Chemical Reactions Analysis

5-Methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like m-chloroperoxybenzoic acid.

    Reduction: Typically involves reducing agents such as sodium borohydride.

    Substitution: Commonly occurs with halogenated compounds under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-chloroperoxybenzoic acid yields sulfoxides .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole involves its interaction with molecular targets such as proton pumps. It inhibits the H+/K±ATPase enzyme in gastric parietal cells, reducing gastric acid secretion . This inhibition is achieved through the formation of a covalent bond with the enzyme, leading to its irreversible inactivation .

Properties

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

5-methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole

InChI

InChI=1S/C15H15N3O/c1-10-6-7-16-9-12(10)15-17-13-8-11(19-3)4-5-14(13)18(15)2/h4-9H,1-3H3

InChI Key

HUMQBUAIWWAUDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2=NC3=C(N2C)C=CC(=C3)OC

Origin of Product

United States

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